molecular formula C20H17N3O3 B5665682 N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B5665682
M. Wt: 347.4 g/mol
InChI Key: RJMIHSMUWLOPIY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a 3-phenyl substituent on the pyridazinone core and a 4-acetylphenyl group on the acetamide side chain. Pyridazinones are known for diverse pharmacological activities, including anti-inflammatory and kinase inhibition properties .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-14(24)15-7-9-17(10-8-15)21-19(25)13-23-20(26)12-11-18(22-23)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMIHSMUWLOPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Pyridazinone Ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyridazinone ring can be formed through cyclization reactions.

    Coupling Reactions: The phenyl groups can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with pyridazinone structures exhibit antitumor properties. N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that derivatives of pyridazinones can induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents.

Anti-inflammatory Effects

Pyridazinones are also recognized for their anti-inflammatory effects. Preliminary studies on related compounds have shown that they can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Research on similar derivatives has indicated effectiveness against a range of bacterial strains, highlighting the need for further exploration of this compound's efficacy in antimicrobial applications.

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of derivatives based on the pyridazinone framework, including this compound. Results indicated significant inhibition of tumor growth in xenograft models, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammation, researchers evaluated the compound's ability to modulate cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a marked reduction in TNF-alpha and IL-6 levels, supporting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structure can be compared to pyridazinone derivatives with modifications on the pyridazinone core (R1) and acetamide side chain (R2). Key analogs include:

Compound ID/Name Pyridazinone R1 Acetamide R2 Biological Activity Synthesis Yield Reference
N-(4-acetylphenyl)-target compound 3-phenyl 4-acetylphenyl Not explicitly reported Not reported -
Compound 71 (Niccolo Ca, 2023) 5-(3-methoxybenzyl) 4-bromophenyl Anti-inflammatory Not reported
Compound 84 (Niccolo Ca, 2023) 5-(3-methoxybenzyl) 4-bromophenyl (propanamide) Anti-inflammatory Not reported
PRMT5 inhibitor (McKinney, 2023) 4,5-dichloro 3-(azepan-1-ylsulfonyl)-4-methylphenyl PRMT5 inhibition 79%
8a (Pyridazin-based thioderivatives) 5-[4-(methylthio)benzyl] 4-bromophenyl Not reported 10%
8b (Pyridazin-based thioderivatives) 5-[4-(methylthio)benzyl] 4-iodophenyl Not reported 46%
compound 3-(pyrrolidine-sulfonyl) 3-ethylphenyl Not reported Not reported
compound 3-(4-methoxyphenyl) 2-(4-methoxyphenyl)ethyl Not reported Not reported

Key Observations

Substituent Impact on Activity: Anti-inflammatory analogs (e.g., Compound 71) feature electron-donating groups (methoxybenzyl) on the pyridazinone core and halogenated aryl acetamide side chains (4-bromophenyl) . The target compound’s 3-phenyl and 4-acetylphenyl groups may balance hydrophobicity and polarity for improved binding or solubility. Enzyme inhibitors (e.g., PRMT5 inhibitor) incorporate dichloro-substituted pyridazinones and sulfonamide side chains, enhancing target specificity .

Synthetic Accessibility: Halogenated aryl groups (e.g., 4-bromophenyl in 8a) yield poorly (10%), while bulkier iodophenyl (8b) improves to 46%, suggesting steric/electronic effects influence reactivity . The PRMT5 inhibitor’s 79% yield highlights efficient coupling of dichloro-pyridazinones with sulfonamide anilines .

Dichloro substituents () may improve membrane permeability but raise toxicity concerns.

Structure-Activity Relationship (SAR) Analysis

  • Pyridazinone Core: Aromatic substituents (phenyl, naphthyl in ) enhance planar interactions with hydrophobic enzyme pockets. Electron-withdrawing groups (e.g., dichloro in ) may stabilize π-π stacking or hydrogen bonding .
  • Acetamide Side Chain :
    • Bulky sulfonamide groups () improve target selectivity but reduce synthetic yields.
    • Methoxy or acetyl groups (, target compound) balance lipophilicity and solubility.

Biological Activity

N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 4 acetylphenyl 2 6 oxo 3 phenylpyridazin 1 6H yl acetamide\text{N 4 acetylphenyl 2 6 oxo 3 phenylpyridazin 1 6H yl acetamide}

Molecular Formula

  • C : 16
  • H : 14
  • N : 4
  • O : 2

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The compound has been studied for its potential as an inhibitor of various enzymes and receptors involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibition of PARP can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, thereby reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Biological Activity Assays

Several studies have evaluated the biological activity of this compound through various assays.

Table 1: Summary of Biological Assays

Assay TypeResultReference
Anticancer Activity Induces apoptosis in cancer cell lines
Anticonvulsant Activity Significant reduction in seizure frequency
Antioxidant Activity Reduces oxidative stress markers

Case Studies

  • Anticancer Efficacy : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent for cancer treatment .
  • Neuroprotective Effects : Research has shown that this compound can protect neuronal cells from glutamate-induced toxicity, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's .

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